molecular formula C10H14NO5P B1217620 4-Nitrophenyl 2-propylmethylphosphonate CAS No. 3735-97-5

4-Nitrophenyl 2-propylmethylphosphonate

Cat. No.: B1217620
CAS No.: 3735-97-5
M. Wt: 259.2 g/mol
InChI Key: YSHVIWJFWCEDSQ-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-propylmethylphosphonate: is an organic compound with the molecular formula C10H14NO5P. It belongs to the class of nitrobenzenes, which are compounds containing a benzene ring with a carbon bearing a nitro group . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Mechanism of Action

Target of Action

“4-Nitrophenyl 2-propylmethylphosphonate” is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes The primary targets of this compound are not explicitly mentioned in the available resources

Biochemical Pathways

The compound has been found to interact with certain genes, affecting their activity . For instance, it has been observed that “this compound” results in decreased activity of BCHE protein . It also promotes the reaction where PON1 protein results in increased hydrolysis of and results in decreased activity of this compound . These interactions can affect various biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of “this compound” are linked to its interactions with its targets. For example, it has been observed to decrease the activity of BCHE protein and affect the activity of PON1 protein . These interactions can lead to various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl 2-propylmethylphosphonate plays a significant role in biochemical reactions, particularly in the hydrolysis process. It interacts with enzymes such as paraoxonase 1 (PON1), which increases the hydrolysis of the compound, thereby decreasing its activity

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with PON1 protein results in increased hydrolysis, which can affect cellular metabolism and gene expression . These interactions highlight the compound’s potential impact on cellular functions and its importance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s interaction with PON1 protein leads to enzyme inhibition, which in turn affects gene expression and cellular metabolism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s activity decreases over time due to hydrolysis by enzymes like PON1 . This information is vital for designing experiments and understanding the compound’s behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s hydrolysis by PON1 protein is a key metabolic pathway that influences its activity and effects on cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific tissues, which is important for understanding its behavior in biological systems .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-propylmethylphosphonate typically involves the reaction of 4-nitrophenol with 2-propylmethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

  • 4-Nitrophenyl phosphate
  • 4-Nitrophenyl acetate
  • 4-Nitrophenyl butyrate

Comparison: 4-Nitrophenyl 2-propylmethylphosphonate is unique due to the presence of the phosphonate group, which imparts distinct chemical properties compared to other nitrophenyl derivatives. This group enhances its reactivity and makes it suitable for specific applications in organic synthesis and enzyme assays .

Properties

IUPAC Name

1-[methyl(propan-2-yloxy)phosphoryl]oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5P/c1-8(2)15-17(3,14)16-10-6-4-9(5-7-10)11(12)13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHVIWJFWCEDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275753, DTXSID401245318
Record name 4-Nitrophenyl 2-propylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylethyl 4-nitrophenyl P-methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3735-97-5, 152322-41-3
Record name 1-Methylethyl 4-nitrophenyl P-methylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3735-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 2-propylmethylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 2-propylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylethyl 4-nitrophenyl P-methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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